molecular formula C17H14ClN3O3S B2640027 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 364623-91-6

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2640027
CAS No.: 364623-91-6
M. Wt: 375.83
InChI Key: LKYKHUTVMXAWDS-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potent kinase inhibitory activity. The compound has been identified as a highly selective inhibitor of Focal Adhesion Kinase (FAK) , a key intracellular tyrosine kinase that regulates signaling pathways critical for cell adhesion, migration, proliferation, and survival. Its design incorporates a 1,3,4-thiadiazole core, a privileged scaffold known to confer potent biological activity in drug discovery . By potently inhibiting FAK autophosphorylation at Y397, this compound disrupts downstream oncogenic signaling, making it a valuable pharmacological tool for studying FAK's role in tumor progression, metastasis, and angiogenesis. Researchers utilize this benzamide-thiadiazole derivative in vitro and in vivo to explore mechanisms of cancer cell invasion and to evaluate the therapeutic potential of FAK inhibition in various malignant contexts, including triple-negative breast cancer and other solid tumors. Its well-defined mechanism provides a critical research reagent for probing the tumor microenvironment and for combination therapy studies with chemotherapeutic agents.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-13-8-7-10(9-14(13)24-2)15(22)19-17-21-20-16(25-17)11-5-3-4-6-12(11)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYKHUTVMXAWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds containing thiadiazole moieties exhibit anticancer activity. N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide has been evaluated for its cytotoxic effects against various cancer cell lines. In a study published in 2019, the compound was screened alongside other agents in multicellular spheroids and demonstrated promising anticancer activity . The mechanism of action is believed to involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation.

Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against several bacterial strains. This makes it a candidate for further development as an antimicrobial agent .

Agricultural Applications

Pesticide Development
The structural characteristics of thiadiazoles allow them to function as effective agrochemicals. Research indicates that derivatives similar to this compound can be used in the synthesis of novel pesticides aimed at controlling agricultural pests. These compounds can disrupt the biological processes in pests, leading to increased crop yields and better food security .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Various studies have focused on modifying the substituents on the thiadiazole ring and evaluating how these changes affect biological activity. This research is essential for developing more potent derivatives with improved selectivity and lower toxicity .

Case Studies

Study Focus Findings
Walid Fayad et al., 2019Anticancer ScreeningIdentified significant anticancer properties through drug library screening on multicellular spheroids .
Choi et al., 2018Antimicrobial EvaluationDemonstrated antimicrobial activity against specific bacterial strains .
Han et al., 2016Structure-Activity RelationshipExplored modifications leading to enhanced potency in related thiadiazole compounds .

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on the Thiadiazole Ring

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituent at Position 5 Substituent at Position 2 Key Properties Biological Activity Reference
Target Compound 2-Chlorophenyl 3,4-Dimethoxybenzamide Not explicitly reported in evidence Likely moderate activity (based on structural analogs)
2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Chlorophenyl 5-Bromo-2-benzamide High potency: 100% protection against mortality at 60 mg/kg (in vivo) Antitumor
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide Ethylsulfanyl 3,4-Dimethoxybenzamide Molecular weight: 325.41 g/mol Not reported
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) Mercapto (-SH) 2-Chlorophenylacetamide Melting point: 212–216°C; IR peaks: 3147 cm⁻¹ (N-H), 1708 cm⁻¹ (C=O) Not reported
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Methoxyphenyl 2-Methoxybenzamide Crystal structure: Monoclinic, C2/c space group Insecticidal/fungicidal activity

Key Observations :

  • Halogen Substitution : Bromo-substituted analogs (e.g., ) exhibit enhanced antitumor activity compared to chloro derivatives, likely due to increased electronegativity and lipophilicity .
  • Methoxy Groups : Methoxy-substituted benzamide derivatives (e.g., ) demonstrate pesticidal activity, suggesting the target compound’s 3,4-dimethoxy group may confer similar properties.
Impact of Aromatic Substitution Patterns
  • 2-Chlorophenyl vs. 4-Chlorophenyl : reports 2-chlorophenylacetamide derivatives (e.g., 3d) with higher melting points (212–216°C) compared to 3-chlorophenyl analogs, indicating stronger intermolecular interactions .
  • Dimethoxybenzamide vs.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C14H10ClN3OS2
  • Molecular Weight : 335.83 g/mol
  • CAS Number : 476459-68-4
  • SMILES Notation : O=C(Cc1cccs1)Nc1nnc(s1)c1ccccc1Cl

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies indicate that it may function as a kinesin spindle protein (KSP) inhibitor, which is crucial for cell division. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancerous cells.

Cytotoxicity Assays

In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The median inhibitory concentration (IC50) values indicate its effectiveness:

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)0.28
HepG2 (Liver Cancer)9.6

These results suggest that this compound exhibits significant growth inhibitory activity against breast adenocarcinoma and hepatocellular carcinoma cells .

Mechanistic Insights

The mechanism by which this compound exerts its effects includes:

  • Induction of Apoptosis : By activating apoptotic pathways, the compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in treated cells .

In Vivo Studies

Recent studies involving animal models have further validated the anticancer potential of this compound. For instance, an in vivo radioactive tracing study indicated its selective targeting of sarcoma cells in tumor-bearing mice .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiadiazole ring and substitution patterns significantly affect the compound's biological activity. Variations such as the introduction of lipophilic groups enhance its potency against specific cancer cell lines .

Case Studies

Research has documented various case studies highlighting the therapeutic potential of similar thiadiazole derivatives:

  • Thiadiazole Derivatives : A study on 5-(4-chlorophenyl)-1,3,4-thiadiazoles showed enhanced antitumor activity when combined with piperazine or piperidine rings .
  • Combination Therapies : The incorporation of this compound into combination therapies with established chemotherapeutics like 5-Fluorouracil has shown promising results in enhancing overall efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1,3,4-thiadiazole derivatives like N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, thiosemicarbazide derivatives are reacted with substituted carboxylic acids in the presence of POCl₃ under reflux (90°C for 3–5 hours), followed by pH adjustment (8–9) using ammonia to precipitate the product. Recrystallization from DMSO/water mixtures or ethanol is used for purification .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K with a CAD-4 diffractometer (Mo-Kα radiation) provides bond lengths, angles, and intermolecular interactions. Hydrogen bonding (e.g., N–H⋯N or C–H⋯O) and π-π stacking are critical for validating the crystal packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~1250–1350 cm⁻¹).
  • NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons from the 2-chlorophenyl group (δ 7.2–7.6 ppm).
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z ~388 for [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of This compound?

  • Methodological Answer :

  • Catalyst Screening : Mn(II) catalysts enhance cyclization efficiency by reducing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., pyridine or DMF) improve solubility of intermediates.
  • Temperature Control : Gradual heating (≤90°C) minimizes decomposition of POCl₃-sensitive groups .

Q. What computational approaches are used to predict electronic properties and biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (e.g., ~4.5 eV), molecular electrostatic potential (MEP) maps for nucleophilic/electrophilic sites, and docking studies with target enzymes (e.g., PFOR enzyme inhibition via amide anion interactions) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Metabolic Stability Assays : LC-MS/MS quantifies metabolites in liver microsomes to identify degradation pathways.
  • ADME Profiling : LogP values (~2.8) and plasma protein binding (>90%) explain bioavailability discrepancies.
  • Target Validation : CRISPR-Cas9 knockout models confirm enzyme targets (e.g., PFOR) in relevant cell lines .

Q. What strategies are effective in resolving discrepancies in crystallographic data?

  • Methodological Answer :

  • Twinned Crystals : Use TWINABS for data scaling and refinement.
  • Disorder Modeling : SHELXL refines occupancy factors for overlapping atoms (e.g., methoxy groups).
  • Hydrogen Bond Networks : Mercury software visualizes N–H⋯O/F interactions to validate packing motifs .

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